N-(2,4-dimethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
Description
N-(2,4-Dimethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring a central imidazole ring substituted with a carboxamide group at position 2. The structure includes a benzyl group at position 1, which is further functionalized with a 2-(3-methoxyphenyl)acetamido moiety.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-7-12-25(20(2)13-19)31-28(34)26-17-32(18-29-26)16-21-8-10-23(11-9-21)30-27(33)15-22-5-4-6-24(14-22)35-3/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRZALLVUDPICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The imidazole ring is known to engage in hydrogen bonding and hydrophobic interactions with various proteins, which may lead to modulation of enzymatic activity and receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in the biosynthesis of critical biomolecules, which may contribute to its anticancer and antimicrobial properties.
- Receptor Modulation : Interaction with cellular receptors can affect downstream signaling pathways, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Case Study : In vitro studies demonstrated that the compound has an IC₅₀ value of approximately 15 µM against human breast cancer cells (MCF-7), indicating potent antiproliferative activity.
Antimicrobial Activity
The compound also displays antimicrobial properties, effective against several bacterial strains.
- Case Study : In a study evaluating its antibacterial activity, the compound showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific functional groups within the compound significantly influence its biological activity. Substituents on the imidazole ring and phenyl groups enhance the binding affinity to target proteins.
Key Findings:
- The presence of a methoxy group on the phenyl ring increases lipophilicity, improving cellular uptake.
- Methyl substitutions on the dimethylphenyl group enhance enzyme inhibition potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings and Implications
Core Heterocycle Differences: The target compound employs a 1H-imidazole core, whereas –2’s benzimidazole derivative features a fused benzene-imidazole system. Benzimidazoles generally exhibit enhanced planar rigidity, which may improve DNA intercalation or enzyme binding in therapeutic contexts .
Substituent Effects :
- The 3-methoxyphenyl group in the target’s acetamido side chain may enhance solubility compared to ’s 3-methoxyphenyl-substituted imidazoline. However, the latter’s dihydroimidazoline core could confer conformational flexibility for receptor binding .
- The 2,4-dimethylphenyl group on the target’s carboxamide nitrogen contrasts with –2’s 4-methoxyphenyl substituent. Methoxy groups typically improve metabolic stability, while methyl groups may increase lipophilicity and tissue penetration .
This method minimizes intermediate purification steps, enhancing scalability .
Research Findings and Pharmacological Insights
- Anticancer Potential: Benzimidazole derivatives (–2) are documented for tubulin inhibition and topoisomerase modulation. The target compound’s imidazole-carboxamide scaffold may similarly target kinase domains or apoptotic pathways .
- Metabolic Stability : Methoxy and methyl substituents in the target compound could reduce cytochrome P450-mediated oxidation, extending half-life compared to nitroimidazole derivatives () .
- Solubility-Bioavailability Trade-offs : The acetamido-benzyl group in the target compound may improve aqueous solubility relative to ’s imidazoline hydrobromide, which relies on salt formation for solubility .
Q & A
Q. What are the key considerations for synthesizing N-(2,4-dimethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling, imidazole functionalization, and benzyl group introduction. Critical steps include:
- Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) .
- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions .
- Purification : Employ column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures. Monitor purity via thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (3:1 v/v) .
Q. Which spectroscopic techniques are essential for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm regiochemistry, substituent positions, and hydrogen bonding (e.g., amide NH signals at δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₂₈H₂₈N₄O₃: 469.22) .
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .
- X-ray crystallography (if crystalline): Resolve 3D conformation and π-π stacking interactions .
Q. How can researchers address solubility challenges during in vitro bioassays?
- Methodological Answer :
- Solvent selection : Use DMSO for stock solutions (≤1% v/v to avoid cytotoxicity) and dilute in assay buffers .
- Co-solvents : Add ethanol or PEG-400 to enhance aqueous solubility .
- Surfactants : Include Tween-80 (0.1% w/v) for hydrophobic compounds .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, higher DMF ratios improve amide coupling efficiency .
- Catalyst screening : Test alternatives to TBTU, such as HATU or EDCI, for cost-effectiveness .
- In-line monitoring : Use HPLC or ReactIR to track intermediate formation and adjust reaction times dynamically .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Cross-validation : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .
- Dose-response curves : Use 8–10 concentration points to calculate accurate IC₅₀ values and compare with literature .
- Control experiments : Rule out assay interference (e.g., autofluorescence in imidazole derivatives) via counterscreens .
Q. What strategies are effective for structure-activity relationship (SAR) analysis of derivatives?
- Methodological Answer :
- Systematic substitution : Modify the 3-methoxyphenyl or 2,4-dimethylphenyl groups to assess steric/electronic effects on target binding .
- Pharmacophore modeling : Use Schrödinger or MOE to identify critical hydrogen bond donors/acceptors .
- Bioactivity correlation : Compare logP values (e.g., via HPLC-derived retention times) with cytotoxicity data to optimize lipophilicity .
Q. How can molecular targets and mechanisms of action be identified for this compound?
- Methodological Answer :
- Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
- Cellular thermal shift assay (CETSA) : Detect target engagement by monitoring protein thermal stability shifts .
- CRISPR-Cas9 screens : Knock out candidate targets (e.g., PI3K isoforms) to validate functional dependencies .
Q. What in silico approaches are suitable for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses in homology-modeled enzyme active sites (e.g., COX-2 or EGFR) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability and water-mediated interactions .
- Quantitative structure-activity relationship (QSAR) : Develop regression models correlating substituent electronegativity with anti-inflammatory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
